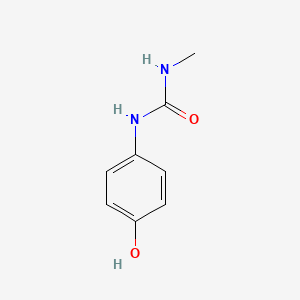

1-(4-Hydroxyphenyl)-3-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Hydroxyphenyl)-3-methylurea is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(4-Hydroxyphenyl)-3-methylurea has been studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation. In vitro studies have shown that it can reduce pain and inflammation markers, making it a candidate for developing new anti-inflammatory drugs.

- Antitumor Activity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range (2–5 µM) against human colon carcinoma cells, indicating potent anticancer activity . This opens avenues for further research into its use as a chemotherapeutic agent.

- Antimicrobial Properties : The compound has shown promise as an antibacterial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This property could be harnessed to develop new antibiotics .

Agricultural Applications

In agriculture, this compound is primarily recognized for its role as a herbicide. Its applications include:

- Pre-emergence Herbicide : Metobromuron is used to control weeds in various crops. It acts by inhibiting photosynthesis in target plants, thereby preventing their growth . Studies have shown that it effectively reduces weed populations without significantly affecting crop yield.

- Environmental Impact Studies : Research has been conducted to assess the environmental fate of metobromuron, including its degradation in soil and potential leaching into groundwater. Such studies are crucial for understanding the long-term impacts of herbicide use on ecosystems .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Effects Study : A study focused on modified derivatives of this compound revealed significant cytotoxicity against human colon carcinoma cells. The research highlighted the importance of structural modifications in enhancing anticancer properties .

- Antimicrobial Activity Assessment : An investigation into the antimicrobial efficacy of this compound demonstrated notable inhibition zones against various bacterial strains, suggesting its potential as a new antibacterial agent .

Comparison with Related Compounds

To understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Chlorine substitution at para position | Enhanced lipophilicity; potential herbicide activity |

| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy group instead of hydroxyl | Increased solubility; potential use in drug formulations |

| Isoproturon | Urea derivative used as an herbicide | Specific agricultural application |

Análisis De Reacciones Químicas

Nucleophilic Addition Route

The compound can be synthesized via nucleophilic addition of methylamine to 4-hydroxyphenyl isocyanate under acidic conditions. This method achieves 89% yield when using potassium cyanate (KOCN) in 4M HCl/dioxane with acetonitrile as co-solvent at room temperature . Key reaction parameters include:

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Hydroxyaniline | KOCN, 4M HCl/dioxane, ACN, RT | 89% |

For scale-up, silica gel-assisted purification in ethanol/dichloromethane mixtures is employed to isolate the product .

Alternative Pathways

-

Trimethylsilyl Isocyanate Method : Reacting 4-aminophenol with trimethylsilyl isocyanate (TMS-NCO) in tetrahydrofuran at 65°C for 6 hours, followed by ethanol quenching, achieves quantitative yield .

Acidic/Basic Hydrolysis

The urea bond undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage produces 4-hydroxyaniline and methylamine .

-

Basic Hydrolysis : Generates 4-hydroxyphenyl isocyanate intermediates, which further decompose to CO₂ and amines .

Environmental Degradation

In soil and water, photolytic degradation occurs via:

In Plants

Metobromuron (a structural analog) undergoes metabolic pathways relevant to 1-(4-hydroxyphenyl)-3-methylurea:

| Metabolite | Pathway | Tissue |

|---|---|---|

| 4-Bromophenylurea | N-Demethylation | Potato tubers |

| 3-(4-Hydroxyphenyl)-1-methylurea | Hydroxylation | Spinach leaves |

In rotational crops, residues decline from 9.8% to <0.001 mg/kg over 120 days post-application .

In Animals

-

Goats : Major metabolites include 4-bromo-2-hydroxyphenyl urea (15% TRR in fat, 12% TRR in muscle) .

-

Poultry : Rapid excretion with <1% dose retention in liver, dominated by 4-bromophenylurea .

Electrophilic Substitution

The phenolic -OH group undergoes:

-

Methylation : Forms 1-(4-methoxyphenyl)-3-methylurea (CAS 1566-42-3) using methyl iodide/K₂CO₃ .

-

Halogenation : Bromination at the para-position occurs in the presence of Br₂/FeCl₃ .

Urea Modifications

-

Cross-Coupling : Reacts with propargyl amine to form triazole derivatives under Huisgen cycloaddition conditions .

-

Condensation : Forms benzothiazole-urea hybrids using CDI activation, enhancing bioactivity .

Stability and Storage

The compound remains stable in deep-frozen plant matrices (-20°C) for ≥12 months , with no significant degradation observed in potato tubers or lamb’s lettuce .

Analytical Methods

Quantification employs HPLC-UV/MS with 70–120% recovery rates across matrices . Key analytical parameters:

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

|---|---|---|---|

| Plant tissues | 0.001 | 0.005 | |

| Animal tissues | 0.002 | 0.010 |

Propiedades

Número CAS |

38652-14-1 |

|---|---|

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

1-(4-hydroxyphenyl)-3-methylurea |

InChI |

InChI=1S/C8H10N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,10,12) |

Clave InChI |

FREZYOGUJGWALW-UHFFFAOYSA-N |

SMILES |

CNC(=O)NC1=CC=C(C=C1)O |

SMILES canónico |

CNC(=O)NC1=CC=C(C=C1)O |

Key on ui other cas no. |

38652-14-1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.